

# Application Notes and Protocols: Synthesis of Novel Fungicides using Click Chemistry

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## Compound of Interest

Compound Name: 5-Methyl-1,3,4-oxadiazole-2-thiol

CAS No.: 31130-17-3

Cat. No.: B1301287

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## Introduction

Click chemistry is a powerful and versatile synthetic approach that allows for the rapid and efficient creation of diverse molecular entities.<sup>[1][2]</sup> One of the most prominent examples of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring.<sup>[3][4]</sup> This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for drug discovery and agrochemical research.<sup>[3][5]</sup> The 1,2,3-triazole moiety is a key pharmacophore in many biologically active compounds, including antifungal agents.<sup>[6][7][8][9][10][11]</sup> This application note describes the synthesis of a series of 1,2,3-triazole phenylhydrazone derivatives and evaluates their in vitro antifungal activity against several important plant pathogenic fungi.

## Data Presentation: Antifungal Activity of 1,2,3-Triazole Phenylhydrazone Derivatives

A series of novel 1,2,3-triazole phenylhydrazone derivatives were synthesized and their antifungal activity was evaluated in vitro against four major phytopathogenic fungi: Rhizoctonia

solani, *Sclerotinia sclerotiorum*, *Fusarium graminearum*, and *Phytophthora capsici*. The half-maximal effective concentration (EC<sub>50</sub>) values were determined and are presented in the table below.

Compound	R	X	EC <sub>50</sub> (µg/mL)			
R. solani	S. sclerotiorum	F. graminearum	P. capsici			
5a	H	H	>50	>50	>50	>50
5b	2-F	H	15.32	25.18	33.45	41.23
5c	3-F	H	10.21	18.92	25.67	30.19
5d	4-F	H	5.67	10.34	15.82	20.45
5e	2-Cl	H	12.89	20.11	28.76	35.43
5f	3-Cl	H	8.76	15.43	22.19	28.91
5g	4-Cl	H	4.21	8.98	13.54	18.76
5h	2-Br	H	14.01	22.54	30.12	38.76
5i	3-Br	H	9.87	17.65	24.87	32.11
5j	4-Br	H	6.12	12.34	18.76	24.54
5k	H	2-F	20.11	30.21	38.76	45.32
5l	H	4-F	8.98	15.67	22.34	28.98
5m	H	2-Cl	18.76	28.98	35.43	42.11
5n	H	4-Cl	7.65	13.43	19.87	25.65
5o	H	2-Br	19.87	29.87	37.65	44.32
5p	H	4-Br	0.18	2.28	1.01	1.85

Note: The data presented is a representative selection from the synthesized compounds to illustrate the structure-activity relationship. Compound 5p exhibited the most significant antifungal activity.<sup>[6][8]</sup>

## Experimental Protocols

### General Synthesis of 1,2,3-Triazole Phenylhydrazone Derivatives (5a-5p)

This protocol describes a representative synthesis of a 1,2,3-triazole phenylhydrazone derivative.

#### Materials:

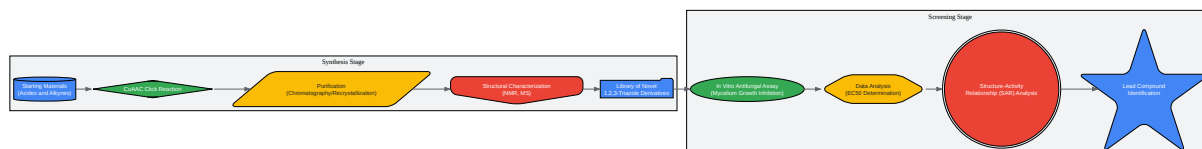
- Substituted phenylhydrazine hydrochloride (1.1 mmol)
- Sodium acetate (1.2 mmol)
- Ethanol (10 mL)
- 1-(1-substituted-1H-1,2,3-triazol-4-yl)ethan-1-one (1.0 mmol)
- Glacial acetic acid (catalytic amount)
- Distilled water
- Filter paper
- Beaker (50 mL)
- Magnetic stirrer and stir bar
- Reflux condenser

#### Procedure:

- To a 50 mL beaker, add substituted phenylhydrazine hydrochloride (1.1 mmol) and sodium acetate (1.2 mmol) to ethanol (10 mL).

- Stir the mixture at room temperature for 15 minutes to generate the free phenylhydrazine base.
- To this mixture, add the appropriate 1-(1-substituted-1H-1,2,3-triazol-4-yl)ethan-1-one (1.0 mmol) and a catalytic amount of glacial acetic acid.
- Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the reaction mixture into ice-cold water to precipitate the crude product.
- Collect the solid product by vacuum filtration and wash with cold water.
- Recrystallize the crude product from ethanol to afford the pure 1,2,3-triazole phenylhydrazone derivative.
- Characterize the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Mandatory Visualization



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Caption: Workflow for Agrochemical Discovery using Click Chemistry.

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